
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is a compound related to Levothyroxine . Levothyroxine is a drug used in the treatment of thyroid disorders . The molecular formula of this compound is C12H13I2NO4 and it has a molecular weight of 489.05 .
Synthesis Analysis
The synthesis of Levothyroxine and its related compounds involves complex chemical reactions. One of the key steps in the synthesis of Levothyroxine is the use of 3,5-Diiodo L-Tyrosine copper complex . This reduces the number of steps and increases the yield of the product . Another important compound used in the synthesis is Bis (p-anisyl)iodonium Iodide, which reduces the probable formation of genotoxic impurities .Molecular Structure Analysis
The molecular structure of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is complex. It contains iodine atoms, which play a unique role in its structure due to their steric and electronic properties . The diphenyl ether linkage in the structure controls its conformation . The 4’-hydroxyl group is important for receptor binding . The side chain composition also plays a significant role in the structure .Chemical Reactions Analysis
The chemical reactions involving Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) are complex and involve multiple steps. The use of 3,5-Diiodo L-Tyrosine copper complex in the synthesis process reduces the number of steps and increases the yield of the product .Zukünftige Richtungen
The future directions for research on Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) could include further studies on its synthesis, mechanism of action, and potential therapeutic uses. Given its relation to Levothyroxine, a drug used in the treatment of thyroid disorders , it could potentially be used in the development of new treatments for thyroid disorders.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) involves the acetylation of 3,5-diiodo-L-tyrosine methyl ester with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "3,5-diiodo-L-tyrosine methyl ester", "Acetic anhydride", "Catalyst" ], "Reaction": [ "To a solution of 3,5-diiodo-L-tyrosine methyl ester in dry pyridine, add acetic anhydride dropwise with stirring.", "Add a catalytic amount of catalyst to the reaction mixture.", "Heat the reaction mixture at 60-70°C for 2-3 hours.", "Cool the reaction mixture and pour it into ice-cold water.", "Collect the precipitate by filtration and wash it with water.", "Dry the product in vacuum to obtain Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)." ] } | |
CAS-Nummer |
56460-41-4 |
Molekularformel |
C12H13I2NO4 |
Molekulargewicht |
489.05 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


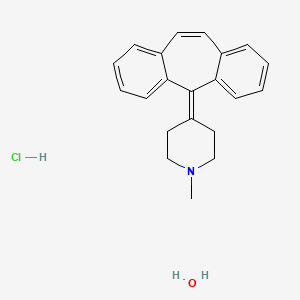
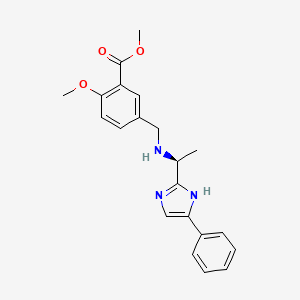
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
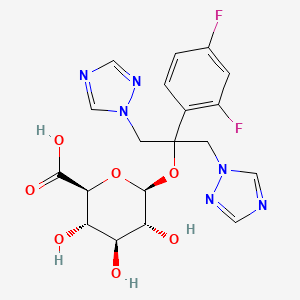
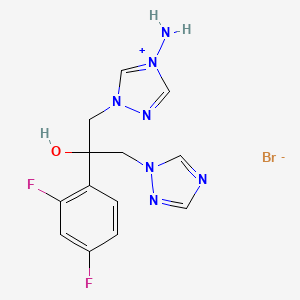

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
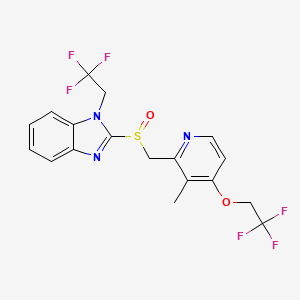

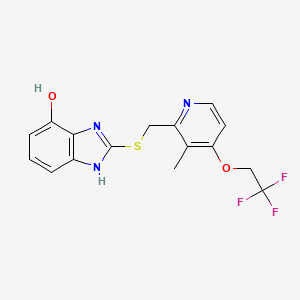
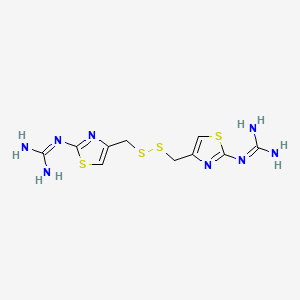
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)
